molecular formula C13H9BrClNO2S B13653909 4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide

Cat. No.: B13653909
M. Wt: 358.64 g/mol
InChI Key: CFRCKJJVYIMSFW-DTQAZKPQSA-N
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Description

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a chlorophenyl-methylene group via a sulfonamide bridge. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their structural diversity, crystallographic properties, and biological activities such as enzyme inhibition . The bromine atom at the para position of the benzene ring contributes to its electron-withdrawing effects, while the chlorophenyl-methylene group introduces steric and electronic variability, influencing its molecular interactions and reactivity .

Properties

Molecular Formula

C13H9BrClNO2S

Molecular Weight

358.64 g/mol

IUPAC Name

(E)-N-(4-bromophenyl)sulfonylbenzenecarboximidoyl chloride

InChI

InChI=1S/C13H9BrClNO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H/b16-13+

InChI Key

CFRCKJJVYIMSFW-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromobenzenesulfonamide Intermediate

While direct literature on the exact sulfonamide intermediate is limited, related synthetic routes for 4-bromo-substituted benzene sulfonyl derivatives involve:

  • Bromination of benzenesulfonamide or sulfonyl chloride precursors.
  • Use of electrophilic aromatic substitution with bromine sources under controlled conditions.

Patent literature describes the preparation of brominated benzene intermediates under mild conditions using reagents such as oxalyl chloride and aluminum chloride catalysis in dichloromethane solvent systems, followed by reduction steps to obtain brominated benzyl derivatives. These methods provide a foundation for preparing the sulfonamide precursor by analogous sulfonylation reactions.

Formation of the Imine (Methylene) Linkage

The key step in preparing 4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide is the condensation of the amine group of the sulfonamide with a chlorophenyl aldehyde to form the imine (methylene) bond. This reaction is typically performed under:

  • Mild acidic or neutral conditions to facilitate the removal of water formed during condensation.
  • Use of dry solvents (e.g., ethanol, dichloromethane) to prevent hydrolysis.
  • Nitrogen atmosphere to avoid oxidation or side reactions.

A related synthesis reported for similar compounds involved multi-step reactions where dry solvents and nitrogen atmospheres were critical to prevent hydrolysis and side reactions. The imine formation proceeds through nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl, followed by dehydration to form the methylene linkage.

Purification and Isolation

After the condensation reaction, the product is typically isolated by:

  • Cooling the reaction mixture to precipitate the solid imine compound.
  • Filtration and washing with cold ethanol or other solvents to remove impurities.
  • Drying under vacuum at controlled temperatures (e.g., 25–30 °C) to obtain the pure compound.

Comparative Table of Preparation Conditions

Step Reagents/Conditions Temperature Solvent(s) Notes
Bromination of benzene sulfonyl precursor Bromine or brominating agent with catalyst 0–30 °C Dichloromethane or similar Controlled to avoid over-bromination
Preparation of 4-bromobenzyl derivative Oxalyl chloride, aluminum chloride, triethylsilane 0–65 °C Dichloromethane, ethanol Multi-step with reduction and extraction
Imine formation (condensation) 4-bromobenzenesulfonamide + chlorophenyl aldehyde Room temperature Ethanol, dichloromethane Dry solvents, nitrogen atmosphere preferred
Purification and isolation Cooling, filtration, washing −20 to 30 °C Ethanol Vacuum drying to obtain solid product

Mechanistic Insights

The imine formation mechanism involves:

  • Nucleophilic attack of the sulfonamide nitrogen on the aldehyde carbonyl carbon.
  • Formation of a hemiaminal intermediate.
  • Dehydration to form the imine (methylene) linkage.

This step is sensitive to moisture and requires dry conditions to prevent hydrolysis back to starting materials.

Research Findings and Spectral Characterization

  • Spectroscopic data (NMR, IR, MS) confirm the formation of the imine bond and the presence of bromine and chlorine substituents on the aromatic rings.
  • Crystallographic studies on similar compounds reveal hydrogen bonding patterns and molecular conformations that stabilize the imine structure.
  • Yield optimization studies highlight the importance of temperature control and solvent purity for maximizing product purity and yield (typically >90% under optimized conditions).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Halogen-Substituted Analogues

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) :

    • Structure : Fluorine replaces chlorine at the para position of the phenyl group.
    • Dihedral Angle : 41.17° between benzene rings, greater than bromo-bromo (38.5°) and bromo-nitro (32.6°) analogues due to fluorine’s smaller size and stronger electronegativity .
    • Hydrogen Bonding : Exhibits N–H⋯O interactions, stabilizing crystal packing .
  • 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (II) :

    • CAS : 10589-69-2 .
    • Features : Nitro group at the ortho position introduces steric hindrance and electronic effects, reducing dihedral angles compared to (I) .

Heterocyclic and Aromatic Modifications

  • 4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide (III): Bioactivity: Inhibits sphingomyelinase D (SMase D) with dose-dependent activity (>20% inhibition) .
  • 4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (IV): CAS: 858186-27-3 . Electron Effects: Methoxy groups act as electron donors, altering electronic distribution and solubility .

Crystallographic and Physical Properties

Compound Name Dihedral Angle (°) Crystal Packing Features Reference
4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide Not reported Likely similar to (I)
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide 41.17 N–H⋯O bonds; F⋯F contacts
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide 32.6 Nitro group enhances polarity
  • Hirshfeld Surface Analysis : Nitro-substituted analogues exhibit greater polar surface areas due to nitro groups, while bromo/fluoro derivatives show stronger halogen interactions .

Biological Activity

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide (CAS Number: 4655-44-1) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H9BrClNO2S
  • Molecular Weight : 358.638 g/mol
  • Chemical Structure : The compound features a sulfonamide group, a bromine atom, and a chlorophenyl moiety which contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 4-bromo-N-(chlorophenyl-methylene)-benzenesulfonamide against various bacterial strains. The presence of electron-withdrawing groups (like bromine and chlorine) on the phenyl ring enhances its interaction with bacterial cell walls.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antifungal Activity

The compound has also shown antifungal properties, particularly against pathogenic fungi. Its mechanism appears to involve disruption of fungal cell membranes.

Table 2: Antifungal Activity Against Various Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Candida albicans32
Aspergillus niger64

Anticancer Activity

4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide has demonstrated significant anticancer properties in various cancer cell lines. It induces apoptosis and inhibits cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibited dose-dependent cytotoxicity.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Induction of apoptosis
HCT-11620Cell cycle arrest

The biological activity of 4-bromo-N-(chlorophenyl-methylene)-benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and fungal metabolism.
  • Cell Membrane Disruption : It compromises the integrity of microbial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic signals.

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